molecular formula C13H12N2O3S B15018216 methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate

Cat. No.: B15018216
M. Wt: 276.31 g/mol
InChI Key: RUUFWFAJRDQJBT-UHFFFAOYSA-N
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Description

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is a complex organic compound with a unique structure that includes a pyran ring, a thiophene ring, and various functional groups such as amino, cyano, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of appropriate aldehydes with malononitrile and thiophene derivatives under basic conditions. The reaction is usually carried out in the presence of a catalyst such as piperidine or ammonium acetate, and the reaction mixture is heated to facilitate the formation of the pyran ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The presence of functional groups like the amino and cyano groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(2-methoxyphenyl)-4H-pyran-3-carboxylate
  • 6-amino-5-cyano-2-methyl-4-(2,6-dichlorophenyl)-4H-pyran-3-carboxylate

Uniqueness

Methyl 6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties compared to other similar compounds

Properties

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

methyl 6-amino-5-cyano-2-methyl-4-thiophen-2-yl-4H-pyran-3-carboxylate

InChI

InChI=1S/C13H12N2O3S/c1-7-10(13(16)17-2)11(9-4-3-5-19-9)8(6-14)12(15)18-7/h3-5,11H,15H2,1-2H3

InChI Key

RUUFWFAJRDQJBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC=CS2)C(=O)OC

Origin of Product

United States

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